1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Overview
Description
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that features a phenyl group attached to a triazole ring through an ethanone linkage
Biochemical Analysis
Biochemical Properties
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
It is known that the compound can form hydrogen bonds due to its carbonyl group , which may influence its interactions with biomolecules and its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar structure but with a different triazole isomer.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains an additional phenyl group on the triazole ring.
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: The ethanone group is reduced to an alcohol.
Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific triazole isomer and the presence of an ethanone linkage, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNQUOYJPSWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377518 | |
Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-26-3 | |
Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and what are its key structural features?
A1: this compound consists of a phenyl ring connected to a 1,2,4-triazole ring via an ethanone bridge. X-ray diffraction analysis revealed that the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72° []. This specific spatial arrangement influences the compound's interactions with other molecules and might impact its potential biological activities.
Q2: What types of intermolecular interactions have been observed for this compound in the solid state?
A2: Crystallographic studies revealed that this compound molecules interact with each other through a combination of weak forces. These include C—H⋯O and C—H⋯N hydrogen bonds, C—H⋯π contacts between triazole rings and between phenyl and triazole rings, and weak π–π interactions between the triazole and phenyl rings []. These interactions contribute to the stability and packing arrangement within the crystal lattice.
Q3: Has this compound been investigated for its potential biological activities?
A3: Yes, derivatives of this compound, specifically O-alkyl, O-aryl, and O-{Z-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino} phosphorothioates, have been synthesized and assessed for insecticidal and fungicidal activities []. Results indicated promising activity against aphids and certain fungal species. Additionally, a derivative containing a 1,3-dithiolan-2-ylidene moiety displayed notable fungicidal effects []. These findings highlight the potential of this compound class for agricultural applications.
Q4: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A4: While comprehensive SAR studies are limited, research suggests that modifications to the core structure can significantly impact biological activity. For instance, introducing various substituents on the oxime group of this compound oxime led to variations in fungicidal and insecticidal activity [, ]. These observations emphasize the importance of exploring structural modifications to optimize desired biological effects.
Q5: Are there any reported synthetic routes for this compound and its derivatives?
A5: Researchers have successfully synthesized this compound derivatives through various methods. One approach involves condensing this compound oxime with different thiophosphoryl chlorides []. Another method utilizes benzoyl hydrazide and this compound as starting materials, followed by a reaction with acetic anhydride []. These established synthetic routes allow for further exploration and modification of this compound class.
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